molecular formula C9H9IO B12563394 Oxirane, 2-(2-iodophenyl)-2-methyl- CAS No. 144427-99-6

Oxirane, 2-(2-iodophenyl)-2-methyl-

Cat. No.: B12563394
CAS No.: 144427-99-6
M. Wt: 260.07 g/mol
InChI Key: QIUKBLSSOWJFPH-UHFFFAOYSA-N
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Description

Oxirane, 2-(2-iodophenyl)-2-methyl- is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-iodophenyl group attached to the oxirane ring

Properties

CAS No.

144427-99-6

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

2-(2-iodophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9IO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

QIUKBLSSOWJFPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-(2-iodophenyl)-2-methyl- typically involves the reaction of 2-iodophenyl derivatives with epoxidizing agents. One common method is the reaction of 2-iodophenyl ketones with peracids, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . Another approach involves the use of halohydrin intermediates, which are treated with a base to induce cyclization and form the oxirane ring .

Industrial Production Methods: Industrial production of Oxirane, 2-(2-iodophenyl)-2-methyl- may involve large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Oxirane, 2-(2-iodophenyl)-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is strained and highly reactive, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Biological Activity

Oxirane, 2-(2-iodophenyl)-2-methyl- is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, including the oxirane (epoxide) ring and the iodine substituent, suggest potential reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Oxirane, 2-(2-iodophenyl)-2-methyl- can be represented as follows:

  • Molecular Formula : C9H9IO
  • Molecular Weight : 244.07 g/mol

The presence of the iodine atom enhances the electrophilic character of the oxirane ring, making it a potential candidate for nucleophilic attack by biological molecules.

The biological activity of oxiranes generally stems from their ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The reactivity of the oxirane ring allows it to interact with various biomolecules, which can lead to alterations in cellular functions.

Key Mechanisms:

  • Covalent Bond Formation : The oxirane group can react with thiol groups in proteins, potentially leading to enzyme inhibition or modulation.
  • DNA Interaction : Oxiranes may interact with DNA bases, leading to mutagenic effects or disruption of replication processes.

Antitumor Activity

Research has indicated that compounds containing an oxirane moiety exhibit notable anti-proliferative properties against various cancer cell lines. A study focusing on similar oxirane derivatives demonstrated significant cytotoxic effects against neuroblastoma cell lines (SK-N-SH and IMR-32), with IC50 values indicating effective inhibition of cell proliferation (IC50 = 3.9 ± 0.2 μM) .

Antimicrobial Properties

Oxiranes have also been investigated for their antimicrobial properties. The epoxide functionality is known to contribute to the antimicrobial action by disrupting microbial cell membranes or inhibiting essential enzymes.

Case Studies

  • Neuroblastoma Cell Line Study
    • Objective : To evaluate the anti-proliferative effects of oxirane derivatives.
    • Results : Compounds demonstrated significant activity against neuroblastoma cells, highlighting the importance of the oxirane group in mediating these effects .
  • Antimicrobial Activity Assessment
    • Objective : To assess the antimicrobial efficacy of oxiranes against bacterial strains.
    • Results : Preliminary results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in therapeutic settings.

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/OrganismIC50 Value (μM)Reference
AntitumorSK-N-SH3.9 ± 0.2
AntitumorIMR-325.0 ± 0.9
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

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